1-(2,4,5-Trimethoxy-benzyl)-piperazine

説明

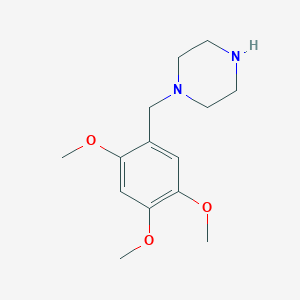

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEQVYYQWYPXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCNCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354360 | |

| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356083-64-2 | |

| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Pathways for 1-(2,4,5-Trimethoxy-benzyl)-piperazine

Advanced synthetic routes focus on efficiency, purity, and scalability, adapting classical reactions to modern chemical manufacturing standards.

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this one-pot reaction involves the condensation of 2,4,5-Trimethoxybenzaldehyde (B179766) with piperazine (B1678402), followed by the in-situ reduction of the resulting iminium intermediate. This method is widely favored in industrial settings for its atom economy and often high yields. youtube.com

The mechanism of reductive amination proceeds in two fundamental stages. The first stage is the nucleophilic attack of the piperazine amine on the carbonyl carbon of 2,4,5-trimethoxybenzaldehyde. This is followed by dehydration to form a key intermediate, an iminium ion. The reaction is typically catalyzed by a small amount of acid.

The yield and purity of this compound are highly sensitive to reaction conditions. Key parameters that require careful optimization include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and the solvent system. researchgate.netresearchgate.net While specific data for the 2,4,5-isomer is limited, extensive research on the analogous synthesis of its 2,3,4-isomer (Trimetazidine) provides a well-established blueprint for optimization. google.comgoogle.com

Interactive Table: Optimization of Reductive Amination Parameters The following data is extrapolated from optimized conditions for the synthesis of the closely related isomer, Trimetazidine (B612337), and represents a typical starting point for the synthesis of this compound.

| Parameter | Condition Range | Rationale and Impact on Yield/Purity |

| Catalyst | Palladium on Carbon (Pd/C), Raney Nickel | Pd/C is highly effective and common for benzyl (B1604629) amine synthesis. Raney Nickel is a cost-effective alternative. |

| Catalyst Loading | 1-5 mol% | Increasing catalyst loading can improve conversion rates, but excessive amounts increase costs and can lead to side reactions. researchgate.net |

| Hydrogen Pressure | 5-10 bar | Higher pressure increases the rate of hydrogenation, reducing reaction time. google.com |

| Temperature | 50-85 °C | Higher temperatures accelerate both imine formation and reduction, but can also promote side product formation. google.comgoogle.com |

| Solvent System | Methanol, Ethanol (B145695), Isopropanol | Polar protic solvents are ideal for dissolving the piperazine and aldehyde precursors and facilitating the reaction. google.com |

| Reactant Ratio | 2-4 molar excess of piperazine | Using an excess of piperazine helps to drive the reaction towards the mono-substituted product and minimize the formation of the disubstituted by-product. google.com |

Alternative reducing agents to catalytic hydrogenation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.gov These reagents are milder and can be used under ambient pressure, which is advantageous for laboratory-scale synthesis, though they are often less economical for large-scale production. nih.gov

For large-scale and industrial synthesis, process efficiency is paramount. A key challenge in the reductive amination of benzaldehydes is controlling the exothermic nature of the hydrogenation step. To manage this on a larger scale, a gradual or portion-wise addition of the 2,4,5-trimethoxybenzaldehyde to the reaction mixture containing piperazine and the catalyst is a common strategy. google.com This allows for better temperature control, enhances safety, and can improve the purity of the final product. google.com

Continuous manufacturing adaptations, while not specifically documented for this compound, represent a frontier in enhancing process efficiency. Such a setup would involve flowing the reactants through a heated tube packed with a solid-supported catalyst (a packed-bed reactor), allowing for excellent control over reaction parameters and a streamlined production process.

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. scispace.com Key considerations include:

Catalyst Recycling : Heterogeneous catalysts like Pd/C can be recovered by simple filtration at the end of the reaction and reused multiple times, which reduces waste and lowers costs.

Solvent Selection : While alcohols are effective, exploring greener solvents or even solvent-free reaction conditions is a key goal. rsc.org

Atom Economy : Reductive amination is inherently an atom-economical reaction, as most atoms from the reactants are incorporated into the final product.

Advanced research explores the use of more sustainable catalysts, such as those based on abundant metals like cobalt, which can mediate both the initial dehydrogenation of an alcohol (a "borrowing hydrogen" approach) and the final reductive amination step. uni-bayreuth.de

An alternative and classical route to this compound is through a nucleophilic substitution reaction. This pathway involves the reaction of piperazine with a 2,4,5-trimethoxybenzyl halide, typically the chloride or bromide derivative. orgsyn.org

The mechanism is a direct SN2 displacement. The nitrogen atom of piperazine acts as the nucleophile, attacking the benzylic carbon of the 2,4,5-trimethoxybenzyl halide and displacing the halide leaving group. libretexts.org To drive the reaction to completion and to prevent the formation of the piperazinium salt, a base such as potassium carbonate or triethylamine (B128534) is typically added to neutralize the hydrohalic acid (e.g., HCl or HBr) formed during the reaction. prepchem.com

A primary challenge with this method is controlling the degree of substitution. Since piperazine has two secondary amine groups, there is a possibility of a second substitution reaction occurring, which would lead to the formation of 1,4-bis(2,4,5-trimethoxybenzyl)piperazine. To favor the desired mono-substituted product, a large excess of piperazine is generally used. orgsyn.org The unreacted piperazine can then be separated during the workup and purification stages.

Nucleophilic Substitution Strategies Involving Trimethoxybenzyl Halides

Reaction Mechanisms and Conditions (e.g., Base Catalysis)

The synthesis of benzylpiperazine derivatives often involves a reductive amination process. For instance, the synthesis of a related compound, 1-(2,3,4-trimethoxybenzyl)piperazine, is achieved by reacting 2,3,4-trimethoxybenzaldehyde (B140358) with an excess of piperazine in an alcoholic solvent or methyl tert-butyl ether. google.com This mixture is then subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures (45-75°C) and hydrogen pressures (5-10 bars). google.comgoogle.com An excess of piperazine is crucial, with molar ratios of aldehyde to piperazine ranging from 1:2 to 1:4, to drive the reaction towards the desired product and minimize side reactions. google.com The gradual addition of the aldehyde to the reaction mixture can further reduce the formation of undesired byproducts by maintaining a high excess of piperazine throughout the process. google.com

In some cases, base catalysis is employed to facilitate condensation reactions. For example, the condensation of methoxybenzaldehydes with piperazine-2,5-diones has been achieved using potassium carbonate (K2CO3) in dimethylformamide (DMF). chemrxiv.orgcsu.edu.au While effective, this method can sometimes lead to variable reaction times and diastereomeric ratios. chemrxiv.org The choice of solvent and base is critical and can significantly influence the reaction outcome.

Table 1: Reaction Conditions for the Synthesis of Benzylpiperazine Derivatives

| Reactants | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Key Observations | Reference |

| 2,3,4-trimethoxybenzaldehyde, Piperazine | Pd/C | Ethanol or Methyl tert-butyl ether | 45-75 | 5-10 | Excess piperazine required. | google.comgoogle.com |

| Methoxybenzaldehydes, Piperazine-2,5-dione | K2CO3 | DMF | Room Temperature | N/A | Can result in variable diastereomeric ratios. | chemrxiv.orgcsu.edu.au |

| 2,3,4-trimethoxybenzaldehyde, Piperazine | Pd/C | Alcoholic solvent | 80-85 | N/A | Gradual addition of aldehyde reduces byproducts. | google.com |

Purification Methodologies and Byproduct Characterization (e.g., Di-alkylated Byproducts)

Following the synthesis, purification is essential to isolate the target compound from unreacted starting materials and byproducts. A common byproduct in the synthesis of 1-(substituted-benzyl)-piperazines is the 1,4-di-substituted piperazine. For instance, in the synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine, the formation of 1,4-di(2,3,4-trimethoxybenzyl)piperazine is an undesirable side reaction. google.com The gradual addition of the aldehyde helps to minimize the formation of this di-alkylated byproduct. google.com

Purification techniques often involve filtration to remove the catalyst, followed by evaporation of the solvent. google.com The unreacted excess piperazine can be removed by precipitation from a cold solvent like toluene. google.com Recrystallization from solvents such as ethanol is another common method to obtain the pure product. um.edu.mt In some procedures, the final product is isolated through a double extraction process. google.com

Comparative Analysis of Synthetic Route Efficiencies and Limitations

Different synthetic strategies for preparing benzylpiperazine derivatives exhibit varying efficiencies and limitations. The reductive amination of an aldehyde with piperazine is a direct and widely used method. google.comgoogle.com However, it requires careful control of reaction conditions to maximize yield and purity. An alternative approach involves the condensation of a substituted benzyl chloride with a protected piperazine, such as 1-formylpiperazine, followed by hydrolysis. google.com This method, however, has been reported to provide unsatisfactory yields and a product of medium purity. google.com

The choice of catalyst and reaction conditions plays a significant role in the efficiency of the synthesis. For example, piperazine supported on a polymeric sulfonic acid resin has been shown to be an inexpensive and recyclable catalyst for the synthesis of related chromene derivatives, suggesting potential for greener synthetic routes. um.edu.mt The efficiency of condensation reactions can also be influenced by the electrophilicity of the carbonyl group in the aldehyde, which is affected by the substitution pattern on the aromatic ring. chemrxiv.orgcsu.edu.au

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound and its derivatives is primarily centered around the reactive sites: the piperazine nitrogen atoms and the aromatic methoxy (B1213986) groups.

Oxidation Reactions of the Compound and its Derivatives

The oxidation of benzyl alcohol derivatives, which are structurally related to the benzyl portion of the target compound, has been studied as a model for lignin (B12514952) valorization. unimi.it Catalytic oxidation using mono- and bimetallic catalysts can convert benzyl alcohols to the corresponding aldehydes. unimi.it While direct oxidation studies on this compound are not extensively detailed in the provided results, the general principles of benzyl group oxidation are relevant. The piperazine ring itself can be susceptible to oxidation, potentially leading to the formation of various oxidized metabolites. For instance, studies on other piperazine derivatives have shown that they can cause oxidative stress and depletion of glutathione (B108866) in liver cells. farmaceut.org

Reduction Reactions and Functional Group Transformations

Reduction reactions are a key step in the synthesis of this compound via reductive amination, where an imine intermediate is reduced to the final amine. google.com Hydrogenation using catalysts like Pd/C is a common method for this transformation. google.comchemrxiv.orgcsu.edu.au

Functional group transformations on derivatives of this compound can be performed to create a variety of new compounds. For instance, in related systems, nitro groups can be reduced to anilines, which can then be further functionalized. researchgate.net Similarly, ester groups can be hydrolyzed or reduced. The reduction of a methyl ester to a benzyl alcohol using lithium aluminum hydride has been demonstrated in the synthesis of benzylpiperazine derivatives. unisi.it

Substitution Reactions on the Aromatic Methoxy Groups and Piperazine Nitrogen

The piperazine nitrogen atoms are nucleophilic and can readily undergo substitution reactions. The secondary amine in the piperazine ring can be alkylated or acylated to introduce various functional groups. researchgate.net For example, N-alkylation of piperazine with reactive alkyl halides is a common strategy in the synthesis of piperazine-containing drugs. mdpi.com

The methoxy groups on the aromatic ring are generally less reactive towards substitution. However, demethylation to form phenolic compounds can be achieved under certain conditions, although this is not a commonly reported transformation for this specific compound in the provided search results. The synthesis of metabolites of related compounds has involved modifications to the trimethoxybenzyl moiety, indicating that transformations on the aromatic ring are possible. nih.gov

Pharmacological and Biological Activity Investigations

In Vitro Investigations of 1-(2,4,5-Trimethoxy-benzyl)-piperazine and Structurally Related Compounds

In vitro research has been instrumental in elucidating the mechanisms of action for this compound and related derivatives. These studies have provided a foundational understanding of their potential therapeutic applications by examining their effects at the molecular and cellular levels.

Enzyme Modulation and Inhibition Mechanisms of Trimethoxybenzyl Piperazine (B1678402) Derivatives

The interaction of trimethoxybenzyl piperazine derivatives with various enzymes has been a key area of research. While specific studies on the direct inhibition of Taq polymerase by this compound are not prevalent in the reviewed literature, the broader class of chemical compounds to which it belongs has been investigated for enzyme inhibitory properties. For instance, PCR inhibitors can interact directly with DNA polymerases or with the DNA template itself, preventing amplification. bioecho.compromega.es Some tripeptide derivatives have been shown to effectively inhibit the activities of several DNA polymerases. nih.gov

Regarding telomerase, small-molecule inhibitors have been a focus of cancer research. nih.gov One such inhibitor, BIBR1532, is known to disrupt the interaction between the catalytic subunit (hTERT) and the RNA component (TERC) of the telomerase holoenzyme. nih.gov While direct evidence linking this compound to telomerase inhibition is limited, the exploration of small molecules for this purpose highlights a potential area for future investigation of piperazine derivatives.

Receptor Binding and Ligand Interaction Studies

The interaction of this compound and its structural relatives with various receptor systems has been a significant focus of pharmacological research. These studies have unveiled affinities for several key neurotransmitter and other receptor types.

Benzylpiperazine and its derivatives have been shown to interact with multiple neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) receptors. Animal studies have indicated that 1-benzylpiperazine (B3395278) (BZP) can stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline. europa.eu

Derivatives of arylpiperazine are widely studied for their interaction with G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors. nih.gov Specifically, the 2-methoxyphenylpiperazine motif is a key component in many high-potency 5-HT1A receptor ligands. semanticscholar.org For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) have demonstrated high selectivity for the 5-HT1A receptor with Ki values of 1.2 nM and 21.3 nM, respectively. semanticscholar.org

Furthermore, N-benzyl phenethylamines have been identified as potent agonists at the 5-HT2A receptor, with some derivatives showing enhanced selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. The affinity of arylpiperazine derivatives for the 5-HT2A receptor can be influenced by the nature of the aryl system, with biphenyl (B1667301) systems sometimes showing higher affinity than bipyridyl systems. mdpi.com

In the context of dopamine receptors, while some piperazine derivatives like 1-(2-pyrimidinyl)piperazine show negligible affinity for D2, D3, and D4 receptors, others have been specifically designed as dopamine receptor antagonists. wikipedia.orgnih.gov The high homology among dopamine receptor subtypes, however, presents a challenge in developing subtype-selective ligands. nih.gov

Benzylpiperazine derivatives have been extensively investigated as ligands for sigma (σ) receptors, which are involved in modulating nociceptive signaling. nih.govacs.org A series of benzylpiperazinyl derivatives were designed and synthesized, showing varying affinities for σ1 and σ2 receptors. nih.govacs.org

Notably, the 4-methoxybenzylpiperazinyl moiety has been identified as a key component for potent and selective σ1 receptor ligands. nih.govacs.org Structure-activity relationship studies have shown that modifications to the linker and a secondary hydrophobic domain can significantly impact affinity and selectivity. nih.govacs.org For example, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibited a high σ1 receptor affinity (Ki σ1 = 1.6 nM) and a significant selectivity over the σ2 receptor. nih.govacs.org

| Compound | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| Compound 8 | Not specified | Not specified | 432 |

| Compound 15 | 1.6 | Not specified | 886 |

| Compound 24 | Not specified | Not specified | 423 |

| Haloperidol | Not specified | Not specified | Lower than test compounds |

Cellular Pathway Modulation and Cellular Activity Assays

The influence of trimethoxybenzyl piperazine derivatives extends to the modulation of fundamental cellular pathways, as demonstrated through various cellular activity assays.

Trimetazidine (B612337), an isomer of this compound, specifically 1-(2,3,4-trimethoxybenzyl)piperazine, is a well-known anti-ischemic agent. researchgate.netresearchgate.net Its mechanism of action involves modulating cellular metabolism. nih.gov Trimetazidine shifts energy metabolism from fatty acid oxidation to glucose oxidation, which is more efficient in terms of oxygen consumption during myocardial ischemia. nih.gov This metabolic shift helps to maintain cellular homeostasis and protect against ischemic injury. researchgate.net

Studies on derivatives of trimetazidine have further explored this cardioprotective effect. For instance, modifications with nitroxides have been shown to enhance the reactive oxygen species (ROS) scavenging activity, providing additional protection against ischemia-reperfusion injury. researchgate.net These findings underscore the potential of the trimethoxybenzyl piperazine scaffold to influence cellular metabolism, particularly under conditions of cellular stress like ischemia.

Investigation of Anti-Proliferative Activity and Related Cellular Mechanisms

Derivatives of trimethoxybenzyl piperazine have demonstrated notable anti-proliferative effects through various cellular mechanisms, including the induction of apoptosis and destabilization of microtubules in cancer cell lines.

Microtubule Destabilization:

Microtubules, dynamic structures essential for cell division and other cellular functions, are a key target for anticancer drugs. nih.gov Microtubule-destabilizing agents disrupt the equilibrium of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govmedchemexpress.com Studies on related compounds, such as certain pyranopyridine derivatives containing a piperazine moiety, have shown that they can induce apoptosis, a mechanism often linked to microtubule disruption. nih.gov For instance, the microtubule-destabilizing drug colchicine (B1669291) has been shown to induce dendrite pruning by promoting microtubule disassembly. nih.gov Similarly, Stathmin, a microtubule-destabilizing factor, facilitates microtubule turnover and disassembly. nih.gov While direct studies on this compound's effect on microtubules are not extensively detailed in the provided results, the known activity of similar heterocyclic compounds suggests this as a potential mechanism of its anti-proliferative action.

Apoptosis Induction in Cancer Cell Lines:

Several studies have highlighted the ability of piperazine derivatives to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov A novel piperazine derivative was found to potently induce caspase-dependent apoptosis in various cancer cell lines, with a GI50 value ranging from 0.06 to 0.16 μM. nih.gov This compound was shown to inhibit multiple signaling pathways implicated in cancer, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov The process of apoptosis involves distinct morphological changes, such as cell membrane blebbing, cell shrinkage, and nuclear fragmentation. nih.gov

Piperazine-substituted pyranopyridines have also been identified as having antiproliferative activity against a range of tumor cell lines, with their cytotoxic effects mediated through the induction of apoptosis. nih.gov The versatility of the piperazine scaffold is further demonstrated by its incorporation into various biologically active compounds that exhibit anticancer properties.

Antimicrobial Activity Profiling

The trimethoxybenzyl piperazine scaffold has also been investigated for its antimicrobial properties.

Antibacterial and Antifungal Activity:

Research into trimethoxybenzene piperazine derivatives has shown that some of these compounds exhibit significant antifungal and antibacterial activity. For example, in a study of newly synthesized trimethoxyphenyl piperazine derivatives, compounds 3d, 3e, and 3f showed good antifungal activity, while compounds 3b, 3c, 3d, 3g, and 3h displayed moderate antibacterial activity. The piperazine nucleus is a common feature in many potent antibacterial and antifungal agents. nih.gov

The antimicrobial potential of piperazine derivatives is attributed to their ability to be easily modified, their solubility, and their capacity to form hydrogen bonds. For instance, some piperazine-based polymers have demonstrated efficient antimicrobial activity against E. coli, M. smegmatis, S. aureus, and Candida albicans. nih.gov The mechanism of action is often an electrostatic interaction between the positively charged quaternary ammonium (B1175870) group of the polymer and the negatively charged microbial cell wall, leading to cell lysis. nih.gov

Table 1: Antimicrobial Activity of Selected Trimethoxyphenyl Piperazine Derivatives

| Compound | Antifungal Activity | Antibacterial Activity |

| 3b | Not specified | Moderate |

| 3c | Not specified | Moderate |

| 3d | Good | Moderate |

| 3e | Good | Not specified |

| 3f | Good | Not specified |

| 3g | Not specified | Moderate |

| 3h | Not specified | Moderate |

Source: Der Pharma Chemica

In Vivo Pharmacological Studies in Animal Models of Trimethoxybenzyl Piperazines and Relevant Derivatives

Animal models have been instrumental in exploring the systemic pharmacological effects of trimethoxybenzyl piperazine derivatives, particularly their impact on the central nervous system and pain pathways.

Exploration of Neuropharmacological Effects in Animal Models (e.g., Dopamine and Serotonin Release Modulation)

The interaction between the serotonergic and dopaminergic systems is a critical area of neuropharmacology, with implications for various psychiatric disorders. nih.gov Piperazine derivatives have been studied for their ability to modulate these neurotransmitter systems.

Experiments on rat spinal ganglia neurons have shown that 1-pyrimidinyl-piperazine derivatives can act as partial agonists of 5-HT1A receptors and, in some cases, block D2-dopamine receptors. nih.gov This dual activity is significant, as the anxiolytic effects of these compounds correlate with their 5-HT1A-mimetic and anti-dopamine activity. nih.gov The modulation of dopamine and serotonin release is a key mechanism for many psychotherapeutic drugs. nih.gov While direct evidence for this compound is limited in the provided search results, the established neuropharmacological profile of related piperazine derivatives suggests its potential to influence these pathways. Preclinical animal studies have demonstrated the efficacy of various natural and synthetic compounds in modulating these systems in models of psychiatric disorders. nih.gov

Investigation of Nociceptive Modulation in Animal Models

The modulation of pain, or nociception, is another area where piperazine derivatives have been investigated. Animal models of nociception are essential for evaluating the analgesic potential of new compounds. nih.gov These models often involve thermal, mechanical, or chemical stimuli to evoke a measurable pain response. nih.gov

While specific studies on the nociceptive modulation of this compound were not found, the broader class of piperazine derivatives has been explored for such effects. The central nervous system plays a crucial role in the onset and maintenance of pain, and compounds that can cross the blood-brain barrier to modulate neuroinflammatory and nociceptive pathways are of great interest. nih.gov For example, a combination of Palmitoylethanolamide (PEA) and Equisetum arvense L. extract has been shown to cross an in vitro blood-brain barrier model and exert anti-inflammatory and analgesic effects by modulating key targets in pain pathways. nih.gov Given the neuropharmacological activity of piperazine derivatives, it is plausible that they could also modulate nociceptive pathways, though further specific research is required.

Structure Activity Relationship Sar Studies

Impact of Positional Isomerism on Biological Activity and Receptor Selectivity (e.g., 2,4,5- vs. 2,3,4-Trimethoxy Substitution Patterns)

The specific arrangement of the methoxy (B1213986) groups on the benzyl (B1604629) ring is a critical determinant of the molecule's pharmacological properties. The substitution pattern dictates the electron distribution and steric profile of the aromatic ring, which in turn affects how the molecule binds to its biological target.

A well-known positional isomer is 1-(2,3,4-trimethoxybenzyl)piperazine, also known as trimetazidine (B612337). justia.com This compound is recognized for its vasodilatory properties and its ability to protect cellular energy metabolism during hypoxic conditions. justia.com The 2,3,4-substitution pattern is integral to this specific activity.

While direct comparative studies between the 2,4,5- and 2,3,4-isomers are not extensively detailed in the available literature, SAR principles allow for inferences. Changing the methoxy group from position 3 to position 5 (transitioning from the 2,3,4- to the 2,4,5- pattern) would significantly alter the molecule's shape and electronic properties. This modification would likely lead to a different pharmacological profile, potentially shifting its selectivity towards other receptors. For instance, studies on other classes of compounds with a 3,4,5-trimethoxyphenyl moiety have shown potent activity in different therapeutic areas, such as anticancer agents that inhibit tubulin polymerization, highlighting the importance of this specific substitution pattern for certain targets. nih.gov Therefore, the positional isomerism of the methoxy groups is a key factor in defining the compound's biological function and receptor selectivity.

Modifications of the Trimethoxybenzyl Moiety and their Influence on Pharmacological Profiles (e.g., Aromatic Substitutions)

Altering the substituents on the trimethoxybenzyl ring offers a powerful method to fine-tune the pharmacological profile of the parent compound. Such modifications can influence the molecule's lipophilicity, electronic nature, and hydrogen-bonding capacity, all of which are crucial for receptor interaction.

Research on related trimethoxyphenyl-based analogues demonstrates the profound impact of these modifications. In one study, derivatives of a compound containing a 3,4,5-trimethoxybenzylidene moiety were synthesized and evaluated for cytotoxic activity. The study revealed that even minor changes to the aromatic system could lead to significant differences in potency.

Below is a data table illustrating how modifications to a related trimethoxyphenyl scaffold influence cytotoxic activity against the HepG2 cancer cell line.

Table 1: Cytotoxic Activity of Trimethoxyphenyl Analogs Data sourced from a study on trimethoxyphenyl-based analogues and their effect on the HepG2 cell line. nih.gov

| Compound | Modification | Cytotoxic Activity (IC50 in µM) |

|---|---|---|

| Podophyllotoxin (Reference) | - | 4.11 |

| Compound 9 | Introduction of an imidazolone (B8795221) ring | 1.38 |

| Compound 10 | Introduction of a triazinone ring | 2.74 |

| Compound 11 | Introduction of a modified triazinone ring | 3.21 |

As shown in the table, introducing different heterocyclic rings (imidazolone, triazinone) to the core structure containing the trimethoxyphenyl group resulted in compounds with potent cytotoxic activity, with Compound 9 being significantly more potent than the reference drug, podophyllotoxin. nih.gov These findings underscore that substitutions on or alterations of the trimethoxybenzyl moiety are a valid strategy for modulating the pharmacological profile and enhancing the potency of the resulting derivatives.

Structural Variations on the Piperazine (B1678402) Core and their Bioactivity Implications

The piperazine ring is not merely a linker but a "privileged scaffold" in medicinal chemistry, valued for its physicochemical properties and its ability to be easily modified. nih.govresearchgate.net The two nitrogen atoms in the piperazine ring can significantly influence properties like water solubility and bioavailability due to their pKa values. nih.govnih.gov Structural variations on this core, particularly at the N-4 nitrogen, are a cornerstone of SAR studies for this class of compounds.

Modifying the N-4 position of the piperazine ring with different chemical groups can dramatically alter the compound's affinity and selectivity for various biological targets. eurekaselect.comresearchgate.net For example, in the development of ligands for sigma (σ) receptors, the substituent on the piperazine core plays a crucial role in binding affinity.

The following table presents data from a study on benzylpiperazine derivatives, illustrating how different substituents on the piperazine nitrogen affect binding affinity for the σ1 receptor.

Table 2: Impact of Piperazine N-Substituent on σ1 Receptor Affinity Data sourced from a study on benzylpiperazine derivatives targeting the σ1 receptor. nih.gov

| Compound | N-Substituent on Piperazine | σ1 Receptor Affinity (Ki in nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| Compound 13 | 5-Phenylvaleroyl | 145 | 43 |

| Compound 15 | 3-Cyclohexylpropionyl | 1.6 | 886 |

| Compound 16 | 5-Cyclohexylvaleroyl | 3.5 | 421 |

| Compound 21 | Cyclohexylacetyl | 4.7 | 231 |

The data clearly demonstrates that the nature of the N-substituent is critical. Replacing a phenyl-containing acyl group (Compound 13) with a cyclohexyl-containing one (Compounds 15, 16, 21) led to a substantial increase in affinity for the σ1 receptor. nih.gov Specifically, Compound 15, with a 3-cyclohexylpropionyl group, showed the highest affinity (Ki = 1.6 nM) and the greatest selectivity over the σ2 receptor. nih.gov This highlights that both the size and lipophilicity of the substituent on the piperazine core are key drivers of bioactivity.

Rational Design Principles for Novel Derivatives and Analogs

The insights gained from SAR studies form the basis for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The goal is to make targeted, intelligent modifications rather than random changes. Key principles for designing novel analogs based on the 1-(trimethoxybenzyl)piperazine scaffold include:

Optimizing Target Complementarity: Design should focus on enhancing the interactions between the ligand and the target receptor. This involves considering shape and electrostatic complementarity. nih.gov For example, if a target's binding pocket is hydrophobic, modifications should increase the lipophilicity of the corresponding part of the ligand, as seen with the cyclohexyl group in σ1 receptor ligands. nih.gov

Modulating Physicochemical Properties: The piperazine core is an excellent anchor for introducing groups that can fine-tune properties like solubility and cell permeability. nih.gov Attaching polar or ionizable groups can improve water solubility, while carefully chosen lipophilic groups can enhance membrane penetration.

Exploiting Isomeric Differences: As established, the 2,4,5-trimethoxy pattern confers a distinct structural and electronic profile compared to the 2,3,4- or 3,4,5- patterns. Future design efforts can systematically explore all positional isomers to discover novel activities and selectivities for different receptors.

Utilizing Computational Modeling: Modern drug design often employs computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. mdpi.com This approach can analyze the SAR data to build a predictive model, guiding the synthesis of new compounds with a higher probability of success and helping to prioritize which derivatives to synthesize. mdpi.com By creating a model based on existing active and inactive compounds, researchers can identify the key steric and electronic features required for optimal biological activity.

By integrating these principles, medicinal chemists can strategically navigate the chemical space around the 1-(2,4,5-trimethoxy-benzyl)-piperazine scaffold to develop novel and effective therapeutic agents.

Metabolic Pathways and Biotransformation Research

Identification and Characterization of Metabolites of Trimethoxybenzyl Piperazines

Direct metabolic studies on 1-(2,4,5-Trimethoxy-benzyl)-piperazine are not extensively documented in publicly available research. However, the metabolic profile of its isomer, Trimetazidine (B612337) (1-(2,3,4-trimethoxybenzyl)piperazine), has been thoroughly characterized, offering valuable insights. The primary metabolic transformations for Trimetazidine involve modifications of both the piperazine (B1678402) ring and the trimethoxybenzyl moiety. nih.govnih.gov

Given the shared structural features, the anticipated metabolites of this compound would likely include:

O-demethylated metabolites: The methoxy (B1213986) groups on the benzyl (B1604629) ring are susceptible to enzymatic demethylation. This would result in the formation of various mono-, di-, and tri-demethylated derivatives.

Piperazine ring oxidation products: Oxidation of the piperazine ring can lead to the formation of N-oxides and ketopiperazine derivatives.

N-Dealkylation products: Cleavage of the benzyl group from the piperazine ring, while a common pathway for many piperazine derivatives, is a less emphasized route for Trimetazidine itself but remains a theoretical possibility.

Conjugated metabolites: The hydroxyl groups formed from O-demethylation can subsequently undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion. nih.gov

The following table summarizes the known metabolites of the closely related compound, Trimetazidine, which are indicative of the likely metabolic products of this compound.

| Precursor Compound | Metabolite | Metabolic Reaction | Reference |

| Trimetazidine | 2-desmethyltrimetazidine | O-demethylation | nih.gov |

| Trimetazidine | 3-desmethyltrimetazidine | O-demethylation | nih.gov |

| Trimetazidine | 4-desmethyltrimetazidine | O-demethylation | nih.gov |

| Trimetazidine | Trimetazidine ketopiperazine | Oxidation | nih.gov |

| Trimetazidine | N-formyltrimetazidine | N-formylation | nih.gov |

| Trimetazidine | N-acetyltrimetazidine | N-acetylation | nih.gov |

| Trimetazidine | N-methyltrimetazidine | N-methylation | nih.gov |

| Trimetazidine | Desmethyl trimetazidine O-sulphate | O-demethylation and Sulfation | nih.gov |

Enzymatic Biotransformation Processes (e.g., Cytochrome P450 Involvement, Hydroxylation, Demethylation)

The biotransformation of piperazine derivatives is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govmdpi.com These enzymes are responsible for the phase I oxidative reactions that are the initial and often rate-limiting step in the metabolism of many drugs and xenobiotics. nih.gov

Cytochrome P450 Involvement: Research on various piperazine-containing compounds has consistently demonstrated the involvement of several CYP isoforms. Specifically, CYP3A4 and CYP2D6 are the major enzymes implicated in the metabolism of a wide array of piperazine derivatives. mdpi.com CYP1A2 has also been shown to contribute to the metabolism of some of these compounds. nih.gov It is therefore highly probable that the metabolism of this compound is also mediated by these key CYP enzymes.

Hydroxylation and Demethylation: Hydroxylation and demethylation are primary metabolic pathways catalyzed by CYP enzymes. nih.gov

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group onto the molecule. For piperazine derivatives, this can occur on the aromatic ring or on the piperazine ring itself.

Demethylation: This involves the removal of a methyl group (CH3) from a methoxy (O-CH3) group, converting it to a hydroxyl group. Given the three methoxy groups on the benzyl ring of this compound, O-demethylation is expected to be a major metabolic pathway, leading to the formation of various hydroxylated metabolites. nih.gov

The following table outlines the key enzymes and the reactions they catalyze in the metabolism of piperazine derivatives.

| Enzyme Family | Specific Isoforms | Metabolic Reactions Catalyzed | Reference |

| Cytochrome P450 | CYP3A4, CYP2D6, CYP1A2 | O-demethylation, Hydroxylation, N-dealkylation, Oxidation | mdpi.comnih.gov |

| Flavin-containing monooxygenases (FMO) | Not specified | N-oxidation | |

| UDP-glucuronosyltransferases (UGT) | Various isoforms | Glucuronidation (Phase II) | nih.gov |

| Sulfotransferases (SULT) | Various isoforms | Sulfation (Phase II) | nih.gov |

Comparison of Metabolic Fates Among Related Piperazine Derivatives

The metabolic fate of piperazine derivatives can vary significantly depending on the nature and position of substituents on both the piperazine and the aromatic rings.

For instance, the metabolism of N-benzylpiperazine (BZP) , a simpler analogue, primarily involves hydroxylation of the benzyl ring, with p-hydroxy-BZP being the major metabolite. nih.gov In contrast, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) also undergoes aromatic hydroxylation, but the specific CYP enzymes involved have been identified, with CYP2D6 playing a crucial role. nih.gov

The presence of the three methoxy groups on the benzyl ring of this compound introduces multiple sites for O-demethylation, a pathway that is not available to BZP or TFMPP. This suggests that the metabolic profile of this compound is likely more complex, yielding a greater variety of metabolites compared to its non-methoxylated counterparts.

The metabolism of Trimetazidine itself provides the most direct comparison. While both are trimethoxybenzyl piperazines, the different positioning of the methoxy groups (2,3,4- vs. 2,4,5-) could potentially influence the rate and regioselectivity of the demethylation reactions, leading to different proportions of the various O-demethylated metabolites.

The table below provides a comparative overview of the primary metabolic pathways for different piperazine derivatives.

| Compound | Primary Metabolic Pathway(s) | Key Metabolites | Reference |

| This compound | O-demethylation, Piperazine ring oxidation (inferred) | Hydroxylated and demethylated derivatives, N-oxides (inferred) | nih.gov |

| Trimetazidine | O-demethylation, Piperazine ring oxidation, N-modification | Desmethyl-trimetazidines, Trimetazidine ketopiperazine | nih.govnih.gov |

| N-benzylpiperazine (BZP) | Aromatic hydroxylation | p-hydroxy-BZP | nih.gov |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | Aromatic hydroxylation | hydroxy-TFMPP | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For the parent compound, Trimetazidine (B612337), molecular docking studies have been performed to investigate its interaction with various biological targets. For instance, studies have explored its binding to proteins such as Akt and c-Myc, suggesting it may act as a selective inhibitor. nih.gov One study identified that Trimetazidine could directly bind to Akt through a hydrogen bond with the amino acid residue Asp292 and a pi-pi stacking interaction with Trp80. nih.govnih.gov

Despite these studies on Trimetazidine, there is a notable absence of published molecular docking simulations specifically for 1-(2,4,5-Trimethoxy-benzyl)-piperazine. Such studies would be invaluable in determining its potential biological targets and understanding how the different substitution pattern on the trimethoxybenzyl ring, compared to Trimetazidine, affects its binding affinity and interaction with various proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can predict the activity of new, untested compounds.

QSAR studies have been successfully applied to various classes of piperazine (B1678402) derivatives to predict their biological activities, such as anticancer or receptor agonist effects. frontiersin.org These studies typically involve the calculation of molecular descriptors that quantify various aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties) and correlating them with biological activity.

However, a search of the scientific literature did not yield any specific QSAR models developed for or including this compound. The development of a QSAR model for a series of trimethoxybenzyl-piperazine derivatives could provide predictive insights into their biological activities and guide the synthesis of new compounds with desired properties.

Molecular Dynamics Simulations of Compound-Biomolecular Target Complexes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding, the nature of the interactions, and the dynamic behavior of the complex.

While MD simulations are a powerful tool in computational drug design and have been used to study various ligand-receptor complexes, there are no specific molecular dynamics simulation studies reported in the literature for complexes involving this compound. A study on Trimetazidine suggested the need for future molecular dynamics simulations to elucidate the conformational changes upon its binding to the Akt protein. nih.gov Such simulations for this compound would be beneficial to understand the stability of its potential interactions with biological targets and to compare its dynamic behavior with that of Trimetazidine.

In Silico Pharmacokinetic and ADME Prediction

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial in the early stages of drug development to assess the "drug-likeness" of a compound. These predictions help in identifying potential liabilities that could lead to failure in later stages of development.

Publicly available databases like PubChem provide some computationally predicted ADME-related properties for Trimetazidine, such as its volume of distribution and clearance. nih.gov However, specific in silico ADME prediction studies for this compound are not found in the literature. Predicting the ADME properties of this impurity would be important to understand its potential for absorption, distribution throughout the body, metabolic fate, and excretion, which could have implications for its potential toxicity and accumulation.

Quantum Mechanical and Electronic Structure Calculations to Elucidate Reactivity and Interactions

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the nature of chemical bonds.

A study utilizing DFT and restricted Hartree-Fock (RHF) calculations has been conducted on Trimetazidine to analyze its structure, vibrational frequencies, and electronic transitions. tandfonline.com This study provided a detailed understanding of the fundamental vibrational modes and the electronic properties of the parent drug.

Currently, there are no published quantum mechanical or electronic structure calculations specifically for this compound. Such calculations would be valuable to understand how the isomeric difference in the position of the methoxy (B1213986) groups on the benzyl (B1604629) ring influences the electronic properties and reactivity of the molecule compared to Trimetazidine.

Future Research Directions and Advanced Methodologies

Identification of Unexplored Pharmacological Targets and Mechanisms

While existing research has linked some trimethoxybenzyl piperazine (B1678402) derivatives to specific biological activities, such as N-type calcium channel blockade nih.gov, the full spectrum of pharmacological targets for 1-(2,4,5-Trimethoxy-benzyl)-piperazine remains largely uncharted. Future work should focus on elucidating novel mechanisms of action and identifying previously unknown molecular binding partners.

In silico prediction strategies are a crucial first step, allowing researchers to computationally screen the compound against vast databases of biological targets. nih.govnih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can predict biological activity and help identify potential targets based on the compound's structural and electronic properties. scispace.commdpi.com These computational approaches can significantly narrow the field of potential targets, making subsequent experimental validation more efficient. nih.gov

Following computational predictions, experimental methods are essential for confirmation. Target deconvolution techniques, such as affinity chromatography and chemoproteomics, can identify specific protein interactions. Furthermore, understanding that small molecules can exhibit target-mediated drug disposition (TMDD), where a drug binds with high affinity to its pharmacological target, is crucial as this can influence its pharmacokinetic profile. nih.gov Investigating this phenomenon for this compound could reveal high-affinity interactions and provide insights into its mechanism.

Development of Novel and Efficient Synthetic Routes for Analog Library Creation

The creation of a diverse library of analogs is fundamental to exploring the structure-activity relationships (SAR) of this compound. Traditional synthetic methods can be lengthy and limited by starting material availability. mdpi.com Therefore, the development of novel and more efficient synthetic routes is a key area for future research.

Modern synthetic methodologies offer powerful tools for this purpose. Liquid-phase combinatorial synthesis has proven to be a useful tool for constructing libraries of benzylpiperazines. nih.gov Advanced techniques such as microwave-assisted synthesis can accelerate reaction times and improve yields. researchgate.net Moreover, photoredox catalysis is an emerging strategy for the C-H functionalization of piperazines, allowing for the direct introduction of various substituents onto the piperazine core, a process that has been traditionally challenging. mdpi.com These methods facilitate the rapid and efficient production of a wide array of analogs, which is essential for comprehensive screening and optimization efforts.

Design and Synthesis of Advanced Derivatized Analogs for Enhanced Bioactivity

The rational design and synthesis of advanced derivatives are central to enhancing the bioactivity and optimizing the pharmacokinetic properties of the lead compound. The piperazine moiety is a common feature in many FDA-approved drugs and is known to be a versatile scaffold in drug design. enamine.netresearchgate.net

Structure-activity relationship (SAR) studies are paramount in guiding the design of new analogs. nih.gov Modifications can be systematically made to three key regions of the this compound structure:

The Trimethoxybenzyl Ring: Altering the substitution pattern or replacing the methoxy (B1213986) groups with other functional groups can influence receptor binding and selectivity.

The Piperazine Core: Introducing substituents on the carbon atoms of the piperazine ring can modulate the compound's conformation and interaction with target proteins. mdpi.com Bioisosteric replacement, where the piperazine ring is swapped for a structurally similar but electronically different group, can also be explored to improve properties like metabolic stability and reduce cytotoxicity. enamine.netacs.org

The Linker: The benzylic linker connecting the two main moieties can be modified to alter the distance and relative orientation of the pharmacophores, potentially leading to improved binding affinity.

By systematically synthesizing and testing these derivatives, researchers can build a comprehensive understanding of the SAR, leading to the development of analogs with enhanced potency and selectivity. mdpi.com

Integration of High-Throughput Screening and Omics Technologies in Compound Characterization

To efficiently evaluate the large libraries of synthesized analogs, the integration of high-throughput screening (HTS) and "omics" technologies is indispensable. HTS allows for the rapid screening of thousands of compounds against specific biological targets or in cell-based assays to identify "hits" with desired activity. nih.govnih.gov This approach enables the swift identification of promising lead compounds from a large and diverse chemical library. stanford.eduresearchgate.netupenn.edu

Following initial HTS, omics technologies can provide a deep and comprehensive characterization of the lead compounds' biological effects. These technologies include:

Genomics: To understand how the compound may alter gene expression.

Proteomics and Phosphoproteomics: To identify changes in protein expression and phosphorylation states, offering direct clues about the affected signaling pathways. nih.gov

Metabolomics: To measure changes in the levels of small-molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism. nih.gov

By systematically evaluating the impact of a compound on the epigenome, transcriptome, proteome, and metabolome, researchers can build a detailed picture of its mechanism of action, identify potential off-target effects, and discover biomarkers of its activity. nih.gov This integrated approach accelerates the drug discovery process, from initial hit identification to in-depth mechanistic understanding.

Q & A

Q. What are the optimal synthetic routes for 1-(2,4,5-Trimethoxy-benzyl)-piperazine derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and click chemistry. Key steps include:

- Alkylation : Reacting piperazine with 2,4,5-trimethoxybenzyl halides under inert conditions (e.g., nitrogen atmosphere) in solvents like ethanol or DCM.

- Triazole Formation : For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed using CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM (1:2) .

- Purification : Silica gel chromatography (ethyl acetate:hexane gradients) or HPLC ensures high purity .

- Optimization : Reaction parameters (temperature, solvent ratios, catalyst loading) are adjusted based on TLC monitoring .

Q. How is the purity and structural integrity of synthesized derivatives verified?

Methodological Answer:

- Spectroscopic Analysis : NMR (¹H, ¹³C) confirms substituent positions and piperazine ring integrity. IR identifies functional groups (e.g., C-O-C in trimethoxybenzyl) .

- Chromatography : HPLC with UV detection validates purity (>95%), while GC-MS detects volatile byproducts .

- Elemental Analysis : Matches experimental and theoretical C/H/N ratios to confirm stoichiometry .

Q. What in vitro models are used to assess the biological activity of these compounds?

Methodological Answer:

- Local Anesthetic Activity : Infiltration anesthesia models in rodents (e.g., lidocaine as control), measuring latency and duration of sensory blockade .

- Antiplatelet Assays : ADP-induced platelet aggregation tests using platelet-rich plasma (PRP) and aggregometry .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications influence the compound’s pharmacological profile and selectivity?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility. Beta-cyclodextrin inclusion complexes mitigate toxicity but lower activity .

- Conformational Analysis : X-ray crystallography (e.g., Hirshfeld surface analysis) reveals how aryl ring coplanarity (vs. perpendicular orientation) impacts receptor binding (e.g., 5-HT₁A) .

- SAR Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like kinases or serotonin receptors .

Q. What analytical methods are employed to resolve contradictions in stability data under different conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantifies thermal degradation (e.g., stability up to 200°C in CO₂ capture systems vs. decomposition in oxidative environments) .

- Accelerated Stability Testing : HPLC-MS tracks degradation products in acidic/alkaline buffers (e.g., hydrolysis of trimethoxybenzyl group) .

- ROS Scavenging Assays : Electron paramagnetic resonance (EPR) detects radical intermediates (e.g., •OH, SO₄•⁻) in degradation pathways .

Q. What computational approaches are used to predict degradation pathways and reactive intermediate formation?

Methodological Answer:

- DFT Calculations : Models bond dissociation energies (e.g., C-N cleavage in piperazine rings) and transition states for oxidation/reduction reactions .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., K₂CO₃/piperazine blends in CO₂ capture) to predict piperazine evaporation rates .

- Multivariate Analysis : PCA and LDA differentiate Raman spectra of isomers (e.g., trifluoromethylphenylpiperazine positional isomers) to resolve structural ambiguities .

Data Contradiction Analysis

Q. How are discrepancies in toxicity and efficacy data addressed across studies?

Methodological Answer:

- Dose-Response Reevaluation : EC₅₀ values are recalculated using standardized protocols (e.g., OECD guidelines) to control for assay variability .

- Metabolite Profiling : LC-MS/MS identifies active/toxic metabolites (e.g., N-oxides) that may explain inter-study differences .

- Beta-Cyclodextrin Masking : Reduces cytotoxicity in vitro but requires in vivo PK/PD studies to confirm sustained efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。